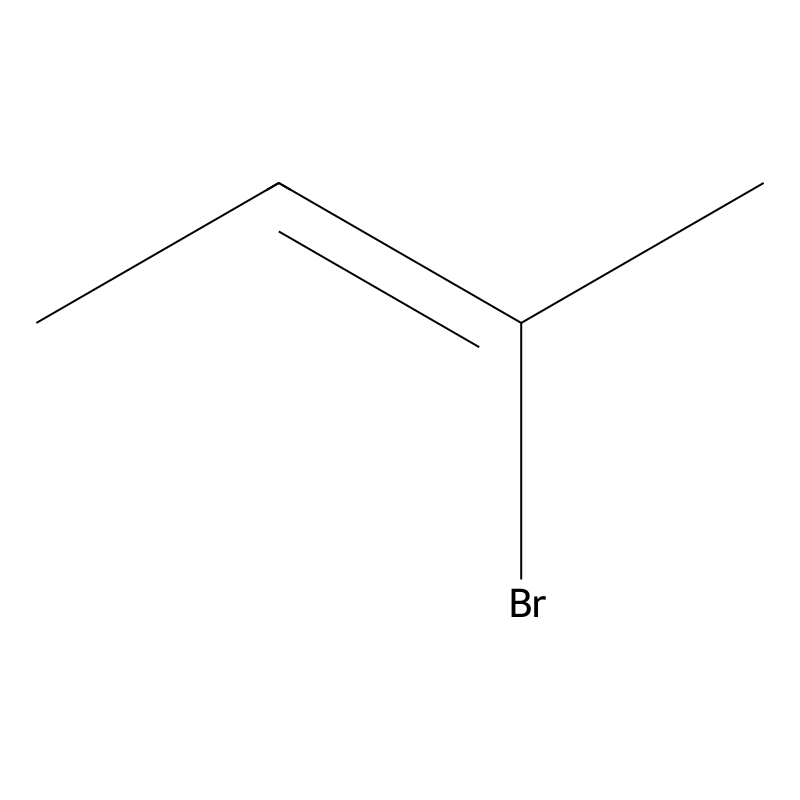

(Z)-2-bromo-2-butene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(Z)-2-bromo-2-butene is an organic compound with the molecular formula C₄H₇Br and a molecular weight of 135.00 g/mol. It is classified as a brominated alkene and is known for its stereochemistry, specifically being a cis isomer (Z) where the bromine atom and the alkyl group are on the same side of the double bond. This compound has notable physical properties: it has a melting point of -111 °C and a boiling point of 94 °C, with a dielectric constant of 5.36 .

- Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form butadiene. This process typically involves the removal of the bromine atom and a hydrogen atom from adjacent carbon atoms, leading to the formation of a double bond .

- Nucleophilic Substitution: The bromine atom can also be substituted by nucleophiles, which can lead to the formation of other organic compounds .

- Cross-Coupling Reactions: In synthetic organic chemistry, (Z)-2-bromo-2-butene can be used as a coupling partner in palladium-catalyzed cross-coupling reactions to produce various alkenes .

Several methods can be employed to synthesize (Z)-2-bromo-2-butene:

- Electrophilic Addition: The compound can be synthesized through the electrophilic addition of hydrogen bromide to 2-butene under controlled conditions that favor the formation of the Z isomer.

- Bromination of Alkenes: Another common method involves the direct bromination of 2-butene using bromine in an inert solvent, followed by separation of the isomers via fractional distillation or chromatography .

- Dehydrohalogenation: Starting from 2-bromo-2-butane, dehydrohalogenation can yield (Z)-2-bromo-2-butene through elimination reaction processes.

Several compounds share structural similarities with (Z)-2-bromo-2-butene, including:

- (E)-2-bromo-2-butene: The trans isomer which exhibits different physical properties and reactivity patterns compared to its Z counterpart.

- 1-bromo-1-butene: A linear alkyl bromide that differs in structure but shares some reactivity characteristics.

- 3-bromo-1-butene: Another brominated alkene that may participate in similar reactions but has distinct reactivity due to its position.

Comparison TableCompound Structure Type Boiling Point (°C) Melting Point (°C) Unique Features (Z)-2-bromo-2-butene Cis Isomer 94 -111 Stereospecific reactivity (E)-2-bromo-2-butene Trans Isomer Higher than Z Similar Different stereochemistry affects reactivity 1-bromo-1-butene Linear Varies Varies More reactive towards nucleophiles 3-bromo-1-butene Linear Varies Varies Different positional reactivity

| Compound | Structure Type | Boiling Point (°C) | Melting Point (°C) | Unique Features |

|---|---|---|---|---|

| (Z)-2-bromo-2-butene | Cis Isomer | 94 | -111 | Stereospecific reactivity |

| (E)-2-bromo-2-butene | Trans Isomer | Higher than Z | Similar | Different stereochemistry affects reactivity |

| 1-bromo-1-butene | Linear | Varies | Varies | More reactive towards nucleophiles |

| 3-bromo-1-butene | Linear | Varies | Varies | Different positional reactivity |

(Z)-2-bromo-2-butene stands out due to its unique cis configuration, which influences its chemical behavior and applications in synthesis compared to other similar compounds.